1,5-Naphthalenedicarboxylic acid
Description
Contextualizing 1,5-Naphthalenedicarboxylic Acid within Aromatic Dicarboxylic Acid Chemistry
This compound belongs to the family of aromatic dicarboxylic acids, which are characterized by a benzene (B151609) or other aromatic ring structure with two attached carboxylic acid (-COOH) groups. Its chemical formula is C₁₂H₈O₄ and it has a molecular weight of 216.1895 g/mol . cymitquimica.comarkpharmtech.com This solid, white to off-white crystalline compound is an isomer of other naphthalenedicarboxylic acids, such as the 1,4- and 2,6-isomers, and is structurally related to simpler aromatic dicarboxylic acids like terephthalic acid and isophthalic acid. chemicalbook.comcymitquimica.comdifferencebetween.com
The geometry of the naphthalene (B1677914) core in this compound, with the carboxylic acid groups positioned at opposite ends of the fused ring system, imparts distinct structural and chemical properties compared to its isomers. This specific arrangement influences the molecule's linearity, rigidity, and the spatial orientation of its functional groups. These characteristics, in turn, dictate how it assembles in the solid state and its reactivity in polymerization and coordination chemistry.
In comparison to its benzenoid counterparts, terephthalic acid and isophthalic acid, the larger naphthalene unit in this compound introduces a more extended and rigid building block. differencebetween.comdifference.wiki This increased size and rigidity can lead to materials with enhanced thermal stability and unique mechanical properties. chemicalbook.com The electronic properties of the naphthalene ring also differ from those of a single benzene ring, which can influence the photoluminescent and electronic behavior of derived materials.
| Property | This compound | Terephthalic Acid | Isophthalic Acid |
| Chemical Formula | C₁₂H₈O₄ | C₈H₆O₄ | C₈H₆O₄ |
| Molecular Weight ( g/mol ) | 216.19 | 166.13 | 166.13 |
| Aromatic Core | Naphthalene | Benzene | Benzene |
| Carboxylic Acid Positions | 1,5 | 1,4 (para) | 1,3 (meta) |
| Key Structural Feature | Extended, rigid naphthalene backbone | Linear geometry | Bent or kinked geometry |
This table provides a comparative overview of this compound and its common benzenoid analogues.
Significance of this compound for Contemporary Materials Science and Chemical Synthesis
The unique structural attributes of this compound make it a valuable component in the design and synthesis of advanced materials. Its rigid and linear nature is particularly advantageous in the construction of high-performance polymers and metal-organic frameworks (MOFs).
In the realm of polymer chemistry, this compound serves as a monomer for creating polyesters and polyamides. The incorporation of the naphthalene unit into the polymer backbone can enhance properties such as thermal stability, mechanical strength, and gas barrier performance. These improved characteristics make the resulting polymers suitable for applications in high-strength fibers, films, and engineering plastics.
The field of metal-organic frameworks has seen a surge in the use of naphthalenedicarboxylate-based linkers. MOFs are crystalline materials composed of metal ions or clusters connected by organic ligands. The defined geometry and larger size of the 1,5-naphthalenedicarboxylate ligand, as compared to terephthalate (B1205515), allow for the construction of MOFs with specific pore sizes and functionalities. These materials are being actively researched for applications in gas storage and separation, catalysis, and sensing. researchgate.net For instance, the use of naphthalenedicarboxylic acid isomers in the synthesis of zirconium-based MOFs has been shown to influence the resulting structure's properties, such as defect density and thermal stability. acs.org
Furthermore, coordination polymers synthesized with naphthalenedicarboxylic acids have demonstrated interesting photoluminescent properties, leading to their investigation as sensors for various molecules. rsc.org The ability to create both two-dimensional and three-dimensional coordination polymers highlights the versatility of naphthalenedicarboxylate ligands in constructing diverse and functional materials. nih.govrsc.orgresearchgate.net
| Application Area | Significance of this compound |
| High-Performance Polymers | Contributes to enhanced thermal stability, mechanical strength, and barrier properties in polyesters and polyamides. |
| Metal-Organic Frameworks (MOFs) | Acts as a rigid and extended linker to create porous materials for gas storage, separation, and catalysis. researchgate.net |
| Luminescent Materials | The naphthalene core can impart useful photoluminescent properties to coordination polymers for sensing applications. rsc.org |
This table summarizes the key areas where this compound is making a significant impact in materials science.
Properties
IUPAC Name |
naphthalene-1,5-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O4/c13-11(14)9-5-1-3-7-8(9)4-2-6-10(7)12(15)16/h1-6H,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFFZOPXDTCDZDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2C(=O)O)C(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7315-96-0 | |
| Record name | 1,5-naphthalenedicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 1,5 Naphthalenedicarboxylic Acid and Its Functionalized Derivatives
Regioselective Synthesis Strategies for 1,5-Naphthalenedicarboxylic Acid
The selective synthesis of this compound presents a significant challenge due to the potential for the formation of multiple isomers during the carboxylation of naphthalene (B1677914). Researchers have explored various strategies to control the regioselectivity of this transformation, with the oxidation of 1,5-disubstituted naphthalenes emerging as a prominent and effective approach.
One of the most direct routes to 1,5-NDA is the liquid-phase oxidation of 1,5-dimethylnaphthalene (B47167). This method leverages the directing effect of the methyl groups to achieve carboxylation at the desired positions. A notable process involves the use of a multi-component catalyst system, typically comprising cobalt and manganese salts with a bromine-containing compound as a promoter, in an acetic acid solvent. The reaction is carried out under elevated temperature and pressure with a source of molecular oxygen. This catalytic system has been shown to achieve high conversion rates and selectivity for the desired dicarboxylic acid product. chemicalbook.com
The table below summarizes key findings in the regioselective synthesis of 1,5-NDA.
| Starting Material | Catalyst/Reagents | Solvent | Temperature (°C) | Pressure (atm) | Yield (%) | Reference |
| 1,5-Dimethylnaphthalene | Co/Mn/Br catalyst system | Acetic Acid | 100-160 | 2-8 (O2 partial pressure) | High conversion and selectivity | chemicalbook.com |
| Naphthalene-1,5-disulfonic acid | Strong base, then acid | Water | - | - | - | nih.gov |
Functionalization Routes of this compound for Tailored Reactivity
The two carboxylic acid groups of 1,5-NDA offer reactive sites for a variety of chemical transformations, enabling the synthesis of a wide range of functionalized derivatives with tailored properties. Key functionalization routes include esterification, amidation, and polymerization.
Esterification of 1,5-NDA with various alcohols leads to the formation of diesters, which can serve as plasticizers or monomers for polyesters. The Fischer esterification, a classic method involving the reaction of the dicarboxylic acid with an excess of alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. cymitquimica.com To overcome the equilibrium limitations of this reaction, methods that remove water as it is formed, such as using a Dean-Stark apparatus, can be employed to drive the reaction towards the ester product. nih.gov For acid-sensitive substrates, milder methods like the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), can be utilized. nih.gov
Amidation of 1,5-NDA with primary or secondary amines yields the corresponding diamides. These derivatives are of interest for their potential in forming hydrogen-bonded networks and as precursors to polyamides. The direct reaction of the dicarboxylic acid with an amine is often facilitated by coupling agents that activate the carboxylic acid, or by converting the diacid to a more reactive species like an acid chloride. Microwave-assisted synthesis has emerged as a rapid and efficient method for the direct amidation of carboxylic acids with amines, often in the absence of a solvent. derpharmachemica.com
Polycondensation of 1,5-NDA or its derivatives with diols or diamines is a fundamental route to high-performance polymers. The synthesis of wholly aromatic polyesters through interfacial polycondensation of aromatic diacid chlorides (derived from 1,5-NDA) with various aromatic diols has been reported. nih.gov This technique allows for the formation of polymers with high thermal stability and specific mechanical properties. Similarly, polyamides can be synthesized by the polycondensation of 1,5-NDA with diamines.
The following table presents examples of functionalization reactions of this compound.
| Reaction Type | Reagents | Catalyst/Conditions | Product Type | Reference |
| Esterification | Alcohols | Acid catalyst (e.g., H₂SO₄) | Diesters | cymitquimica.com |
| Esterification | Alcohols, DCC, DMAP | - | Diesters | nih.gov |
| Amidation | Amines | Coupling agents or conversion to acid chloride | Diamides | derpharmachemica.com |
| Polycondensation | Aromatic diols | Interfacial polycondensation | Wholly aromatic polyesters | nih.gov |
Sustainable and Green Chemistry Approaches in this compound Synthesis
In line with the growing emphasis on environmentally benign chemical processes, research efforts have been directed towards developing sustainable and green methodologies for the synthesis of this compound. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
One promising green strategy is the use of phase-transfer catalysis (PTC) . PTC can facilitate reactions between reactants in immiscible phases, often allowing for the use of water as a solvent and reducing the need for volatile organic compounds. researchgate.net This can be particularly beneficial in the oxidation of hydrophobic precursors like 1,5-dimethylnaphthalene in an aqueous medium.
The application of microwave and ultrasound irradiation represents another significant advancement in green synthesis. These techniques can dramatically reduce reaction times, increase yields, and often enable reactions to proceed under solvent-free conditions. derpharmachemica.comnih.govnih.gov Microwave-assisted organic synthesis has been successfully employed for the rapid and efficient formation of amides from carboxylic acids and amines, a key functionalization route for 1,5-NDA. derpharmachemica.com
While not yet specifically reported for 1,5-NDA, the development of biocatalytic methods for the synthesis of aromatic compounds is a burgeoning field of green chemistry. Enzymes can offer high selectivity and operate under mild conditions, potentially providing a highly sustainable route to 1,5-NDA in the future. The enzymatic synthesis of other carboxylic acids has been demonstrated, suggesting the feasibility of this approach. cymitquimica.comscispace.com
The use of greener oxidants, such as hydrogen peroxide, in conjunction with efficient and recyclable catalysts is another area of active research. The liquid-phase oxidation of naphthalene using hydrogen peroxide in the presence of V-m-Al2O3 catalysts has been explored for the production of phthalic anhydride, indicating the potential for similar systems to be adapted for the selective oxidation of substituted naphthalenes to their corresponding dicarboxylic acids under milder and more environmentally friendly conditions.
The following table highlights some green chemistry approaches relevant to the synthesis of this compound and its derivatives.
| Green Chemistry Approach | Principle | Potential Application to 1,5-NDA Synthesis | Reference |
| Phase-Transfer Catalysis | Facilitates reactions between immiscible phases, enabling the use of greener solvents like water. | Oxidation of 1,5-dimethylnaphthalene in an aqueous medium. | researchgate.net |
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, often solvent-free. | Direct amidation of 1,5-NDA with amines. | derpharmachemica.com |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates and yields through acoustic cavitation. | Synthesis of 1,5-NDA derivatives. | nih.govnih.gov |
| Biocatalysis | Use of enzymes for high selectivity and mild reaction conditions. | Potential for direct enzymatic carboxylation or oxidation to 1,5-NDA. | cymitquimica.comscispace.com |
| Green Oxidants & Catalysts | Use of environmentally benign oxidants like H₂O₂ with recyclable catalysts. | Selective oxidation of 1,5-dimethylnaphthalene. |
Supramolecular Assembly and Crystal Engineering Involving 1,5 Naphthalenedicarboxylic Acid
Template-Directed Solid-State Reactivity and Photocyclodimerization with Naphthalenedicarboxylic Acid Derivatives
Controlling chemical reactions in the dense, ordered environment of the solid state presents a unique challenge. Template-directed synthesis is a powerful strategy to overcome this, wherein a host molecule or framework is used to pre-organize reactant molecules in a specific orientation, thereby guiding the reaction toward a desired product with high regio- and stereoselectivity.
While examples involving 1,5-NDCA itself are not widely reported, the principles are well-demonstrated with analogous aromatic carboxylic acids, such as 2-anthracenecarboxylic acid. The [2+2] photocyclodimerization of this molecule can be effectively controlled using modified γ-cyclodextrins as supramolecular templates. nih.govcapes.gov.br In solution, irradiation of anthracenecarboxylic acid leads to a mixture of products. However, when encapsulated within the hydrophobic cavity of a cyclodextrin (B1172386) host, the reactant molecules are held in close proximity and in a defined alignment. This pre-organization facilitates a specific reaction pathway upon photoirradiation.
For example, using capped γ-cyclodextrins as hosts for the photocyclodimerization of 2-anthracenecarboxylic acid has been shown to dramatically improve both the chemical and optical yields of specific cyclodimer products. nih.gov The template can favor the formation of a particular isomer (e.g., a head-to-head vs. a head-to-tail dimer) and can even induce chirality, leading to an enantiomerically enriched product from an achiral starting material. nih.govcapes.gov.br The rigid cap on the cyclodextrin host can invert the stereochemical outcome and enhance the enantioselectivity of the reaction. nih.gov
This template-based approach could theoretically be applied to derivatives of 1,5-naphthalenedicarboxylic acid. By selecting an appropriate host molecule with a cavity size and shape complementary to the naphthalene (B1677914) guest, it would be possible to control the intermolecular distance and orientation between two reactant molecules, thus directing the outcome of a solid-state photoreaction to produce specific, and potentially complex, cyclobutane (B1203170) structures that would be difficult to synthesize through traditional solution-phase chemistry.
Table 3: Chemical Compounds Mentioned
| Compound Name | Molecular Formula | Role/Context |
|---|---|---|
| This compound | C₁₂H₈O₄ | Primary subject of the article |
| Water | H₂O | Coordinated and solvate molecule in crystal structures |
| Cobalt(II) ion | Co²⁺ | Metal node in a coordination polymer |
| 1,5-Dihydroxy-naphthalene-2,6-dicarboxylate | C₁₂H₆O₆²⁻ | Derivative used as a structural analogue |
| 2-Anthracenecarboxylic acid | C₁₅H₁₀O₂ | Analogue for template-directed photoreactions |
| γ-Cyclodextrin | (C₆H₁₀O₅)₈ | Supramolecular host/template |
1,5 Naphthalenedicarboxylic Acid As a Ligand in Metal Organic Frameworks Mofs and Coordination Polymers Cps
Coordination Chemistry and Ligand Design Principles for 1,5-Naphthalenedicarboxylate
The foundation of MOF and CP structures lies in the coordination chemistry between metal ions and organic linkers. Naphthalenedicarboxylate (NDC) ligands are particularly valued for their rigidity, potential for diverse coordination modes, and the steric influence of their bulky aromatic core, making them excellent candidates for constructing robust and porous frameworks. globethesis.comresearchgate.net The two carboxylate groups on the naphthalene (B1677914) core can bind to metal centers in various ways, including monodentate, bidentate (chelating or bridging), and more complex bridging fashions, which in turn dictates the dimensionality and topology of the resulting network. globethesis.com
The positional isomerism of the dicarboxylate groups on the naphthalene ring is a critical design principle. For instance, the linear geometry of 1,4- and 2,6-naphthalenedicarboxylate isomers is well-suited for creating grid-like or linear polymeric structures. rsc.org In contrast, the 1,5-naphthalenedicarboxylate ligand presents its coordinating groups at a divergent angle. This specific geometry is predisposed to forming angular or zigzag chains and complex three-dimensional networks, as the linkers must adopt a non-linear connection between metal nodes.
The coordination is further complicated by the potential for functionalization. In a related ligand, 1,5-dihydroxy-naphthalene-2,6-dicarboxylic acid, the hydroxyl groups may or may not participate in coordination depending on the synthesis conditions. globethesis.com In some structures, these groups remain protonated and uncoordinated, while in others, they deprotonate and bind to the metal centers, demonstrating that subtle changes to the ligand can introduce new coordination possibilities and structural outcomes. globethesis.com
Structural Diversity and Topological Analysis of 1,5-Naphthalenedicarboxylate-Based MOFs and CPs
The combination of different metal ions with the versatile coordination of naphthalenedicarboxylate ligands leads to a remarkable structural diversity and a wide array of network topologies. The analysis of these topologies simplifies complex structures into nodes (metal centers or clusters) and linkers (the organic ligands), providing insight into the underlying architecture.
While specific examples for the 1,5-NDC isomer are less common, the broader NDC family showcases this diversity. For example, using the 2,6-NDC isomer with various lanthanide metals (La, Nd, Eu, Gd) results in three-dimensional frameworks with three distinct topologies. rsc.org Similarly, reacting amino-functionalized 2,6-NDC with alkaline earth metals produces three-dimensional networks with topologies described as pcb (simplified to bcu ) or lta (simplified to reo ) nets. rsc.org These examples underscore how the interplay between the metal ion's preferred coordination geometry and the linker's shape directs the self-assembly process.
The following table summarizes the structural diversity observed in MOFs and CPs constructed from different naphthalenedicarboxylate isomers, highlighting the variety of metals, dimensionalities, and resulting network topologies.
| Ligand | Metal Ion | Compound Formula | Dimensionality | Network Topology | Reference |
|---|---|---|---|---|---|
| 2,6-Naphthalenedicarboxylic acid | La(III) | [La6(NDC)9(DMF)3]·6DMF | 3D | Not specified | rsc.org |
| 2,6-Naphthalenedicarboxylic acid | Nd(III) | [Nd2(NDC)3O(DMF)2] | 3D | Not specified | rsc.org |
| 2,6-Naphthalenedicarboxylic acid | Eu(III) | [Eu2(NDC)3(DMF)2]·DMF | 3D | Not specified | rsc.org |
| 1-Amino-2,6-naphthalenedicarboxylic acid | Ca(II) | [Ca4(ANDC)4(DMF)4(H2O)5]·Cl | 3D | pcb / bcu | rsc.org |
| 1,5-Diamino-2,6-naphthalenedicarboxylic acid | Sr(II) | [Sr4(DANDC)4(DMF)4(H2O)]·Cl | 3D | pcb / bcu | rsc.org |
| 1,4-Naphthalenedicarboxylic acid | Zn(II) | [Zn(1,4-ndc)(bpa)0.5]n | 3D | pcu (interpenetrated) | rsc.org |
| 1,4-Naphthalenedicarboxylic acid | Co(II) | [Co2(H2O)(1,4-ndc)2(bpp)]n | 3D | 12-connected net | rsc.org |
Influence of Metal Centers and Synthesis Conditions on MOF/CP Architecture
The final architecture of a MOF or CP is not solely determined by the ligand but is profoundly influenced by the choice of the metal center and the specific synthesis conditions employed. globethesis.com Factors such as temperature, solvent system, pH, and the metal-to-ligand ratio can steer the reaction towards a particular structural outcome. globethesis.comresearchgate.net
Metal Centers: The nature of the metal ion—its size, charge, and preferred coordination number and geometry—is a critical factor. Lanthanide ions, for example, are known for their large ionic radii and flexible, high coordination numbers (often ranging from seven to nine), which can lead to a variety of complex structures. rsc.orgmdpi.com A study using 2,6-NDC with four different lanthanides (La, Nd, Eu, Gd) under similar conditions yielded three different framework topologies, showcasing the subtle influence of the lanthanide contraction on the final structure. rsc.org Alkaline earth metals like Ca(II) and Sr(II) can form tetranuclear secondary building units (SBUs) with amino-derivatives of 2,6-NDC, resulting in robust 3D frameworks. rsc.org
Synthesis Conditions: The solvent system plays a crucial role. The polarity of the solvent, its ability to coordinate to the metal center, and its role in the solubility of the reactants can determine the final product. researchgate.net For instance, using N,N-dimethylformamide (DMF) is common, and the DMF molecules can act as terminal ligands, coordinating directly to the metal centers within the framework pores. rsc.orgnih.gov The use of co-solvents, like adding water to a DMF solution, can also alter the outcome. rsc.org For MOF-5, it has been shown that the reaction pathway proceeds through different metastable intermediate phases depending on temperature and mixing conditions, highlighting the complexity of the self-assembly process. strath.ac.uk
The following table illustrates how varying metal ions and synthesis modulators with the same 2,6-naphthalenedicarboxylate ligand can lead to vastly different structures, a principle that applies equally to the 1,5-isomer.
| Ligand | Metal Source | Modulator/Solvent | Temperature | Resulting Formula/Structure | Reference |
|---|---|---|---|---|---|
| 2,6-NDC | YCl3·6H2O | None / DMF | 120°C | [Y2(NDC)3(DMF)2]n | nih.gov |
| 2,6-NDC | Y(NO3)3·6H2O | Acetic Acid / DMF | 120°C | [Y(NDC)(CH3CO2)(DMF)]n | nih.gov |
| 2,6-NDC | Y(NO3)3·6H2O | 2-Fluorobenzoic acid, HNO3 / DMF/H2O | 120°C | (CH3)2NH2[Y3(NDC)3(HCOO)3(OH)]n | nih.gov |
| 2,6-NDC | Y(NO3)3·6H2O | Tartaric acid / DMF/H2O/EtOH | 80°C | [Y2(NDC)3(EtOH)(H2O)3]n·3(DMF) | nih.gov |
Defect Engineering and Modulator Effects in Naphthalenedicarboxylate MOF Synthesis
Perfect, defect-free crystals are an idealization; real crystalline materials, including MOFs, contain structural irregularities. nih.gov The intentional introduction of defects, a practice known as "defect engineering," has emerged as a powerful strategy to tailor the properties of MOFs. nih.gov These defects can take the form of missing linkers or missing metal clusters, which can enhance properties like porosity, catalytic activity, and ion adsorption. nih.govjchemrev.com
A primary method for introducing defects is through the use of modulators during synthesis. strath.ac.uk Modulators are typically monofunctional ligands, such as monocarboxylic acids (e.g., acetic acid or benzoic acid), that compete with the multitopic linker for coordination sites on the metal clusters. nih.gov This competition can slow down crystallization, leading to higher quality, larger crystals, or it can terminate crystal growth, resulting in smaller, nanoscale particles. strath.ac.uk
Crucially, the incorporation of these modulators can create defects. In the synthesis of UiO-66-NDC, which uses the 1,4-NDC linker, adding benzoic acid as a modulator was shown to increase crystal size and surface area but also to introduce defects in the form of missing linkers and entire Zr₆ clusters. rsc.org The concentration of these defects could be tuned by varying the amount of modulator, demonstrating a controlled method for defect engineering. rsc.org Though the introduction of defects can sometimes reduce thermal stability, even highly defective materials can remain stable enough for applications in catalysis and sorption. rsc.org This principle of using modulators to control crystallinity, size, and defectivity is a general and vital tool in MOF synthesis that can be applied to systems based on 1,5-naphthalenedicarboxylate to unlock new functionalities.
Applications of 1,5 Naphthalenedicarboxylic Acid Derived Materials in Advanced Technologies
Catalytic Applications of 1,5-Naphthalenedicarboxylate-Based Materials
Metal-Organic Frameworks constructed using naphthalenedicarboxylate linkers are promising candidates for the photocatalytic degradation of organic pollutants. bucea.edu.cn The process is initiated when the MOF absorbs light, promoting an electron from the valence band to the conduction band, which creates an electron-hole pair. ccspublishing.org.cn These charge carriers can then migrate to the material's surface and participate in redox reactions.
The photo-ejected electrons can react with oxygen to generate superoxide (B77818) radicals, while the holes can oxidize water or hydroxide (B78521) ions to form highly reactive hydroxyl radicals. ccspublishing.org.cn These radical species are powerful oxidizing agents that can break down complex organic pollutants into simpler, less harmful substances like carbon dioxide and water. researchgate.netccspublishing.org.cn The efficiency of the photocatalysis is influenced by the MOF's ability to absorb light, which can be tuned by the choice of both the metal and the organic linker. bucea.edu.cn For instance, the extended π-conjugation system of the naphthalene (B1677914) core in 1,5-naphthalenedicarboxylic acid can enhance visible light absorption, making the resulting MOFs potentially active under solar irradiation. bucea.edu.cn
In heterogeneous catalysis, MOFs built with this compound offer a unique platform due to their high surface area and well-defined, accessible active sites. mdpi.comnih.gov The catalytic activity can originate from several features of the framework:
Metal Nodes: The metal ions or clusters that form the nodes of the MOF can act as Lewis acid sites. mdpi.com These sites are crucial for activating substrates in a variety of organic reactions, such as Friedel-Crafts alkylations, cycloadditions, and condensation reactions. mdpi.com For example, unsaturated metal centers within the MOF structure can coordinate with reactant molecules, facilitating their transformation. nih.gov
Organic Linkers: The this compound linker is not merely a structural component. Its aromatic system can interact with substrate molecules, and it can be functionalized to introduce specific catalytic groups. For instance, incorporating basic amine groups onto the naphthalene ring can create Brønsted or Lewis base sites, enabling the MOF to catalyze reactions like Knoevenagel condensations or Henry reactions. mdpi.comnih.gov
The reaction mechanism in these heterogeneous catalysts typically involves the diffusion of reactants into the pores of the MOF, adsorption onto the active sites, the catalytic transformation, and subsequent desorption of the products. researchgate.net The well-ordered pore structure of the MOF can also impart shape and size selectivity to the catalytic process.
The functionalization of naphthalenedicarboxylate-based coordination polymers with sulfonic acid (-SO₃H) groups introduces strong Brønsted acidity, making them highly effective solid acid catalysts for biorefinery applications, such as biodiesel production. tudelft.nlrsc.orgijesd.org A notable example, although using a related isomer, is the synthesis of DUT-4 analogues with a mixed-linker system of 2,6-naphthalenedicarboxylic acid and its sulfonic acid derivative, 4,8-disulfonaphthalene-2,6-dicarboxylic acid. rsc.org
These sulfonic acid-functionalized MOFs have demonstrated high activity in acid-catalyzed reactions like the esterification of long-chain fatty acids with alcohols (e.g., methanol) to produce biodiesel. rsc.orgijesd.org The catalytic performance of these materials is often superior to conventional solid acid catalysts like ion-exchange resins due to the high accessibility of the sulfonic acid sites located within the well-ordered mesopores. nih.gov Furthermore, these MOF-based catalysts can be easily recovered and reused for multiple reaction cycles with minimal loss of activity, highlighting their potential for developing more sustainable and efficient biorefinery processes. rsc.org The robust framework provided by the naphthalenedicarboxylate linker ensures the stability of the catalyst under reaction conditions. tudelft.nlrsc.org
Gas Storage, Separation, and Adsorption Technologies
The precisely defined pore sizes and tunable surface properties of MOFs derived from this compound make them exceptional candidates for gas storage, separation, and adsorption. researchgate.netrsc.org Their high porosity and large surface areas provide ample space for gas molecules, while the chemical nature of the framework can be tailored to selectively interact with specific gases. researchgate.netrsc.org
For example, functionalizing the linker with groups like -NH₂ or -OBn leads to enhanced H₂ and CO₂ uptake at 1 bar compared to the non-functionalized parent MOF. rsc.org This enhancement is attributed to stronger interactions between the gas molecules and the modified pore surfaces. The MOF-205-OBn, incorporating a 1,5-dibenzyloxy-2,6-naphthalenedicarboxylate linker, demonstrates good selectivity for CO₂ over N₂ and CH₄. rsc.org Despite a 22% reduction in surface area compared to the parent MOF-205, it maintains comparable volumetric storage capacities for CO₂ and CH₄ at higher pressures. rsc.org
Table 1: Gas Adsorption Properties of Functionalized MOF-205 Derivatives
| MOF | Functional Group on Naphthalene Linker | BET Surface Area (m²/g) | H₂ Uptake at 77 K (wt%) | CO₂ Uptake at 298 K (cm³/g) |
|---|---|---|---|---|
| MOF-205 | None | 4460 | ~1.6 | ~35 |
| MOF-205-NO₂ | 1-nitro-3,7-dicarboxylate | 3980 | ~1.7 | ~45 |
| MOF-205-NH₂ | 1-amino-3,7-dicarboxylate | 4330 | ~1.8 | ~50 |
| MOF-205-OBn* | 1,5-dibenzyloxy-2,6-dicarboxylate | 3470 | ~1.9 | ~48 |
*Note: The linker is a 1,5-disubstituted naphthalene derivative. Data is extracted and compiled from reference rsc.org.
Pore environment engineering is a powerful strategy to optimize the performance of MOFs in gas separation and adsorption. rsc.orgnih.gov This involves the deliberate modification of the pore size, shape, and surface chemistry to create specific recognition sites for target gas molecules, thereby enhancing selectivity and uptake capacity. nih.govescholarship.org
Key strategies for engineering the pore environment in naphthalenedicarboxylate-based MOFs include:
Linker Functionalization: As discussed previously, introducing functional groups such as amines, nitro groups, or alkyl chains onto the this compound linker can alter the polarity and electrostatic potential of the pore surface. rsc.org This modification can create favorable binding sites for specific gas molecules, such as CO₂, through dipole-quadrupole interactions. nih.gov
Secondary Building Unit (SBU) Modification: The inorganic metal clusters (SBUs) can be modified in situ during synthesis. For example, functional molecules like imidazole (B134444) can be coordinated to the metal centers, which narrows the pore aperture and introduces new interaction sites. This strategy can trigger a molecular sieving effect, significantly enhancing the selectivity for smaller gas molecules like H₂ over larger ones like CO₂. rsc.org
Isoreticular Synthesis: A series of MOFs with the same underlying topology but different pore sizes can be created by using linkers of varying lengths or by introducing bulky functional groups. This fine-tuning of the pore dimensions at a sub-nanometer scale is crucial for separating molecules with very similar sizes, such as acetylene (B1199291) and carbon dioxide. nih.gov By carefully controlling the pore environment, it is possible to inhibit the adsorption of one gas while allowing the uptake of another, leading to exceptionally high separation selectivity. nih.gov
These engineering strategies allow for the rational design of 1,5-naphthalenedicarboxylate-based MOFs with customized sorption properties for challenging industrial gas separations. rsc.orgnih.gov
Luminescent and Photoluminescent Materials
The integration of specific organic ligands into coordination compounds can yield materials with valuable luminescent and photoluminescent properties. While research in this area has extensively utilized various isomers of naphthalenedicarboxylic acid, the application of the 1,5-isomer is less documented. However, studies on closely related derivatives offer insights into the potential of the 1,5-naphthalene scaffold in developing light-emitting materials.
Tunable Emission Properties of Naphthalenedicarboxylate Coordination Compounds
The ability to tune the emission wavelengths of coordination compounds is a critical aspect of developing advanced photoluminescent materials. This tunability is often achieved by modifying the organic ligand or the metal center. In the context of naphthalenedicarboxylates, much of the research has centered on the 1,4- and 2,6-isomers.
For instance, metal-organic frameworks (MOFs) constructed from a derivative, naphthalene-1,5-diyldioxy-di-acetic acid, have been synthesized and their photoluminescent properties investigated. rsc.orgdocumentsdelivered.com These studies reveal that the coordination of metal ions like cadmium (Cd) and lead (Pb) to this ligand results in compounds that exhibit distinct photoluminescence. rsc.org The emission properties of these materials are influenced by the specific metal ion and the coordination environment. rsc.org While these findings on a related derivative are promising, there is a notable lack of published research focusing specifically on the tunable emission properties of coordination compounds derived directly from this compound. The majority of studies on tunable luminescence in naphthalenedicarboxylate systems have utilized other isomers. nih.gov
Development of Luminescent Sensors
Luminescent sensors are a significant area of research, with applications ranging from environmental monitoring to biomedical diagnostics. nih.govnih.govrsc.org These sensors often rely on changes in the luminescence of a material upon interaction with a specific analyte. Coordination polymers and MOFs are excellent candidates for such applications due to their porous nature and the sensitivity of their luminescent properties to guest molecules. nih.govnih.gov
Research into luminescent sensors based on naphthalenedicarboxylic acid has predominantly focused on the 1,4- and 2,6-isomers. For example, coordination polymers based on 1,4-naphthalenedicarboxylic acid have been shown to be effective in detecting various substances. dtic.mil Similarly, lanthanide complexes with other naphthalene-based ligands have been developed for sensing applications. rsc.orgyoutube.com
However, a comprehensive review of the scientific literature reveals a significant gap in the development of luminescent sensors based on coordination compounds of This compound . While the fundamental principles of luminescence sensing in MOFs are well-established, their specific application to materials derived from the 1,5-isomer remains an unexplored area of research.
Polymer Science and High-Performance Materials Development
The incorporation of rigid aromatic units into polymer backbones is a well-established strategy for enhancing their physical and chemical properties. Naphthalenedicarboxylic acids, with their fused ring structure, are particularly effective in this regard. While the 2,6-isomer has been extensively commercialized in the form of poly(ethylene naphthalate) (PEN), the potential of the 1,5-isomer is an area of ongoing investigation.
This compound as a Monomer in Polyester (B1180765) and Polyamide Synthesis
The synthesis of polyesters and polyamides involves the polycondensation of a dicarboxylic acid with a diol or a diamine, respectively. nih.gov The properties of the resulting polymer are highly dependent on the structure of the monomers used. nih.gov
Polyesters: The use of This compound in polyester synthesis has been explored, though to a lesser extent than its 2,6- and 1,4-isomers. wikipedia.org The synthesis of polyesters from this compound would proceed via a polycondensation reaction with a suitable diol, such as ethylene (B1197577) glycol. The resulting polymer, poly(ethylene 1,5-naphthalate), would be an isomer of the commercially significant PEN. While processes for producing polyethylene (B3416737) naphthalate are well-documented, specific details and extensive property analysis for the 1,5-isomer based polyester are not widely available in the literature. wipo.intgoogle.com
Polyamides: Polyamides are a critical class of engineering plastics known for their high strength and thermal stability. researchgate.netrasayanjournal.co.in The synthesis of polyamides from This compound would involve its reaction with a diamine. A study on poly(amide-imide)s utilized a diimide-diacid synthesized from 1,5-naphthalenediamine, a related naphthalene-based monomer. researchgate.net This research demonstrates the potential of the 1,5-naphthalene structure to create thermally stable polymers. However, there is a scarcity of published work detailing the direct synthesis and characterization of polyamides derived from this compound. The majority of research on high-performance aromatic polyamides has focused on other aromatic dicarboxylic acids. mdpi.comrsc.org
Impact on Polymer Chain Conformation and Crystallinity
The bent shape of the 1,5-isomer, in contrast to the linear geometry of the 2,6-isomer, would likely disrupt the regular packing of polymer chains. This could lead to a lower degree of crystallinity or even amorphous materials. While general principles of polymer crystallization are well understood, specific experimental data on the chain conformation and crystallinity of polymers containing this compound is limited. Studies on related systems have shown that the introduction of non-linear or bulky groups can reduce crystallinity. For instance, copolyesters of 2,6-naphthalenedicarboxylic acid show that increasing the comonomer content can disturb the polymer-chain regularity and decrease crystallinity. nih.gov It is reasonable to infer that homopolymers based on the 1,5-isomer would exhibit similar or more pronounced effects on chain packing and crystallinity.
Enhanced Thermal, Optical, and Barrier Properties of Naphthalenedicarboxylate-Containing Polymers
The incorporation of naphthalene rings into polymer backbones is known to enhance several key properties.
Thermal Properties: The rigidity of the naphthalene unit generally leads to an increase in the glass transition temperature (Tg) and improved thermal stability of the resulting polymers. nih.govrsc.org For example, copolyesters containing 2,6-naphthalenedicarboxylic acid exhibit higher glass transition temperatures and thermal stability compared to their terephthalate (B1205515) counterparts. nih.govresearchgate.net While specific data for polymers based on This compound is scarce, it is anticipated that its inclusion would also enhance thermal properties due to the inherent rigidity of the naphthalene core. Studies on aliphatic polyesters show that degradation typically begins around 275°C. dtic.mildtic.mil Aromatic polyesters generally exhibit higher thermal stability.
Barrier Properties: The ability of a polymer to act as a barrier to gases like oxygen and carbon dioxide is critical for packaging applications. nih.govnih.govbohrium.comengineercalculator.comresearchgate.netmdpi.com The incorporation of planar, rigid aromatic units like the naphthalene ring can reduce the free volume within the polymer matrix and create a more tortuous path for gas molecules to permeate, thus improving barrier properties. nih.gov Poly(ethylene naphthalate) (PEN), derived from the 2,6-isomer, is well-known for its superior barrier properties compared to poly(ethylene terephthalate) (PET). wikipedia.org Copolyesters containing 2,6-naphthalenedicarboxylic acid have also shown improved gas-barrier properties. nih.gov While direct experimental data for polymers of This compound is lacking, the inherent nature of the naphthalene ring suggests a potential for enhanced barrier performance.
The following table summarizes the properties of PEN, a well-studied polyester isomer, to provide a benchmark for the potential properties of polymers derived from this compound.
| Property | Poly(ethylene naphthalate) (PEN) |
| Monomers | 2,6-Naphthalenedicarboxylic acid, Ethylene glycol |
| Glass Transition Temperature (Tg) | ~120 °C |
| Tensile Strength | High |
| Oxygen Barrier | Excellent |
| UV Resistance | Excellent |
| Data sourced from various publicly available material property databases. |
Bioactive Molecules and Biomedical Applications
The rigid, aromatic core of this compound (1,5-NDCA) makes it an attractive scaffold for the design and synthesis of novel molecules with potential therapeutic applications. Its dicarboxylic acid functionalities provide versatile handles for chemical modification, allowing for the creation of a diverse range of derivatives. These derivatives have been explored for their biological activities, leading to the development of new antimicrobial agents and platforms for advanced drug delivery systems.
Utilization of this compound as a Building Block for Bioactive Compounds
The unique structural geometry of the 1,5-naphthalene moiety has been leveraged to create novel bioactive compounds, particularly in the realm of antimicrobials. Researchers have successfully used 1,5-NDCA as a central linker to synthesize symmetrical bis-quaternary ammonium (B1175870) compounds (bis-QACs), a class of molecules known for their potent antimicrobial properties.
In one study, a series of bis-QACs with a 1,5-substituted naphthalene linker were synthesized. mdpi.com The synthesis involved the functionalization of the naphthalene core, leading to compounds with two quaternary ammonium heads separated by the rigid naphthalene spacer. The structure-activity relationship (SAR) studies revealed that the length of the alkyl chains attached to the nitrogen atoms was crucial for the antimicrobial efficacy. For instance, against Staphylococcus aureus, optimal activity was observed for derivatives with alkyl chains ranging from C7 to C10. mdpi.com A similar trend was noted against Escherichia coli, where the optimal alkyl chain length was found to be between C8 and C10. Activity tended to decrease sharply as the alkyl chain was lengthened to C11 and C12, a phenomenon known as the "cut-off" effect. mdpi.com
These findings underscore the utility of the 1,5-naphthalene scaffold in designing potent antimicrobial agents. The symmetry and rigidity of the 1,5-NDCA core play a role in the spatial orientation of the QAC heads, which is thought to influence their interaction with microbial membranes. mdpi.com
Table 1: Antimicrobial Activity of 1,5-Naphthalene-Derived Bis-QACs
| Compound ID | Alkyl Chain Length | Target Microorganism | MIC (mg/L) | MBC (mg/L) |
|---|---|---|---|---|
| 5d | C9 | S. aureus ATCC 43300 | 4 | 4 |
| 5d | C9 | E. coli ATCC 25922 | 2 | 2 |
| 5e | C10 | S. aureus ATCC 43300 | 4 | 4 |
| 5e | C10 | E. coli ATCC 25922 | 2 | 4 |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Data sourced from a study on naphthalene-derivative bis-QACs. mdpi.com
Mechanistic Studies of Interactions with Biological Targets
Understanding how this compound derivatives exert their biological effects is crucial for their development as therapeutic agents. Mechanistic studies have begun to unravel their interactions with microbial targets.
For the antimicrobial bis-QACs derived from the 1,5-naphthalene scaffold, the mechanism of action appears to be bactericidal. Time-kill kinetic assays have demonstrated that these compounds can completely eradicate colonies of both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria within a short period. For example, compound 5d (with a C9 alkyl chain) at its minimum bactericidal concentration (MBC) of 4 mg/L killed a colony of S. aureus within 60 minutes. mdpi.com This rapid killing action is characteristic of membrane-disrupting agents, a common mechanism for QACs. The gradual decrease observed in colony-forming units (CFU) suggests that these compounds act as biocidal agents suitable for disinfection. mdpi.com While the precise molecular interactions are still under investigation, it is hypothesized that the rigid naphthalene spacer and the cationic heads of the bis-QACs facilitate their insertion into and disruption of the bacterial cell membrane, leading to cell death. mdpi.com
In a related area, molecular docking studies on other 1,5-naphthalene derivatives, such as urea/thiourea compounds synthesized from naphthalene-1,5-diamine, have suggested potential interactions with intracellular targets. These in silico studies identified DNA gyrase, an essential bacterial enzyme, as a likely binding target. acgpubs.org Specifically, derivatives with fluoro- and chloro-substituents on the phenyl rings showed significant binding modes within the DNA gyrase binding pocket, suggesting a potential mechanism for their observed antimicrobial activity. acgpubs.org While these are not direct derivatives of 1,5-NDCA, they highlight the potential of the 1,5-naphthalene scaffold to be functionalized to target specific biological macromolecules.
MOF-Based Platforms for Controlled Release
The rigid, linear geometry and dicarboxylate functionality of this compound make it an excellent organic linker for the construction of metal-organic frameworks (MOFs). researchgate.net MOFs are highly porous, crystalline materials with tunable structures, making them ideal candidates for drug delivery systems. rsc.org The choice of the organic linker is critical as it determines the pore size, stability, and functionality of the resulting MOF, which in turn governs its drug loading capacity and release kinetics. nih.gov
Naphthalenedicarboxylate-based linkers, including the 1,5-isomer, are of great interest because their extended aromatic system, compared to simpler linkers like terephthalic acid, can lead to MOFs with larger pores and unique morphologies. researchgate.net This increased pore volume can significantly enhance the capacity for encapsulating therapeutic molecules. springerprofessional.de
For instance, studies on MOFs constructed with the related 2,6-naphthalenedicarboxylic acid (2,6-NDC) linker have demonstrated the advantages of using an extended naphthalene core. The UiO-69 MOF, when synthesized with 2,6-NDC, showed a significantly increased loading capacity for the chemotherapy drug carboplatin (B1684641). springerprofessional.de This enhanced capacity was attributed to the lengthening of the linker. springerprofessional.de The drug release from this nanocomposite was also shown to be controlled, with approximately 76% of the carboplatin released over 24 hours in a phosphate-buffered saline (PBS) solution. springerprofessional.de These findings highlight the potential of using naphthalenedicarboxylate isomers like 1,5-NDCA to create effective, high-capacity drug delivery vehicles. The ability to tune the properties of these MOFs by selecting specific isomers of naphthalenedicarboxylic acid provides a versatile platform for developing advanced, controlled-release therapeutic systems. researchgate.netnih.gov
Table 2: Characteristics of a Naphthalenedicarboxylate-Based MOF for Drug Delivery
| MOF System | Organic Linker | Encapsulated Drug | Key Finding | Drug Release Profile |
|---|---|---|---|---|
| UiO-69@CarboPt | 2,6-Naphthalenedicarboxylic acid | Carboplatin | Increased drug loading capacity due to linker lengthening. | Controlled release with 76% released after 24 hours. |
This table presents data for a MOF using the 2,6-NDC isomer to illustrate the principles applicable to naphthalenedicarboxylate-based MOFs. Data sourced from a study on UiO-69 MOF. springerprofessional.de
Advanced Spectroscopic and Crystallographic Characterization of 1,5 Naphthalenedicarboxylic Acid Systems
Vibrational Spectroscopy (e.g., FTIR, Raman) for Structural Elucidation
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a fundamental tool for the structural elucidation of 1,5-naphthalenedicarboxylic acid. These methods probe the vibrational modes of the molecule, offering a unique fingerprint based on its constituent functional groups and their environment.
The spectra are dominated by features arising from the naphthalene (B1677914) core and the two carboxylic acid groups. For the carboxylic acid moieties, the most prominent vibrational mode is the C=O stretching vibration (νC=O). In the protonated state (COOH), this band is typically observed in the FTIR spectrum in the range of 1690–1750 cm⁻¹. nih.gov The exact position is sensitive to the extent of hydrogen bonding, with stronger hydrogen-bonded dimers causing a shift to lower wavenumbers. The O-H stretching vibration of the carboxyl group appears as a broad band, usually in the region of 2500-3300 cm⁻¹, often overlapping with C-H stretching bands. Upon deprotonation to the carboxylate form (COO⁻), the characteristic C=O band disappears and is replaced by two new bands: an asymmetric stretching mode (νas(COO⁻)) between 1540–1650 cm⁻¹ and a symmetric stretching mode (νs(COO⁻)) from 1300–1420 cm⁻¹. nih.gov
The naphthalene backbone gives rise to several characteristic vibrations. The aromatic C-H stretching modes are typically found above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings produce a series of sharp bands in the 1400-1650 cm⁻¹ region. In-plane and out-of-plane C-H bending vibrations also provide structural information. For naphthalene itself, these modes are well-documented and provide a basis for assigning the spectrum of its derivatives. researchgate.net
While specific, experimentally verified FTIR and Raman data for solid-state this compound are not widely available in the surveyed literature, the expected vibrational modes can be predicted based on established group frequencies. A comparative analysis with its isomers, such as 1,4-naphthalenedicarboxylic acid chemicalbook.com and 2,6-naphthalenedicarboxylic acid researchgate.net, can further aid in spectral interpretation, although the different substitution pattern will lead to distinct spectral fingerprints.
Table 1: Expected Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Notes |
|---|---|---|---|
| O-H Stretch | Carboxylic Acid (Dimer) | 2500 - 3300 (Broad) | Characteristic broad absorption due to hydrogen bonding. |
| C-H Stretch | Aromatic | 3000 - 3100 | Sharp peaks characteristic of the naphthalene ring. |
| C=O Stretch | Carboxylic Acid (Dimer) | 1680 - 1710 | Strong absorption; position is sensitive to hydrogen bonding. |
| C=C Stretch | Aromatic | 1400 - 1650 | Multiple sharp bands from the naphthalene ring system. |
| O-H Bend | Carboxylic Acid | 1400 - 1440 | In-plane bending, often coupled with other modes. |
| C-O Stretch | Carboxylic Acid | 1210 - 1320 | Strong absorption, coupled with O-H bending. |
| C-H Bend | Aromatic | 700 - 900 | Out-of-plane bending; pattern depends on substitution. |
Note: These are generalized expected ranges. Actual peak positions require experimental verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for confirming the molecular structure of this compound in solution. thieme-connect.de Through ¹H and ¹³C NMR, the chemical environment of each hydrogen and carbon atom can be mapped, providing definitive proof of the substitution pattern and molecular connectivity.
In the ¹H NMR spectrum, the protons of the naphthalene ring would appear in the aromatic region, typically between 7.0 and 9.0 ppm. Due to the C₂ symmetry of the molecule, the six aromatic protons would give rise to three distinct signals. The proton at the 4- and 8-positions (adjacent to the carboxyl groups) would be expected to be the most deshielded and appear at the lowest field. The protons at the 2- and 6-positions, and the 3- and 7-positions would each produce a signal, with their precise chemical shifts and coupling patterns (doublets and triplets) determined by their relationship to each other and the carboxylic acid groups. The acidic protons of the carboxyl groups would appear as a broad singlet at a significantly downfield shift, typically >10-13 ppm, and its visibility can depend on the solvent used. princeton.edu
The ¹³C NMR spectrum would show seven distinct signals for the 12 carbons due to symmetry: five for the naphthalene ring carbons and two for the carboxyl carbons. The carboxyl carbon (C=O) signal would be found in the range of 165-185 ppm. princeton.edu The quaternary carbons of the naphthalene ring to which the carboxyl groups are attached (C1 and C5) would be expected around 130-140 ppm, while the other aromatic carbons would resonate between 120-135 ppm. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to unambiguously assign each proton and carbon signal and confirm the connectivity of the entire molecule.
While specific experimental NMR data for this compound is scarce in the literature, data for its isomers like 2,3-naphthalenedicarboxylic acid chemicalbook.com and 2,6-naphthalenedicarboxylic acid chemicalbook.com provide a reference for the expected chemical shift ranges.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity / Notes |
|---|---|---|---|
| H2 / H6 | 7.5 - 7.8 | - | Doublet |
| H3 / H7 | 7.9 - 8.2 | - | Triplet |
| H4 / H8 | 8.5 - 9.0 | - | Doublet |
| COOH | 10.0 - 13.0 | - | Broad Singlet |
| C1 / C5 | - | 130 - 140 | Quaternary, attached to COOH |
| C2 / C6 | - | 125 - 130 | CH |
| C3 / C7 | - | 128 - 132 | CH |
| C4 / H8 | - | 124 - 128 | CH |
| C9 / C10 | - | 132 - 136 | Quaternary, bridgehead carbons |
| COOH | - | 165 - 185 | Carboxylic Acid Carbonyl |
Note: These are predicted values based on general principles and data from related isomers. Experimental verification is required.
X-ray Diffraction Techniques for Solid-State Structures
X-ray diffraction (XRD) is the most powerful technique for determining the three-dimensional arrangement of atoms in the solid state. It provides crucial information on crystal packing, polymorphism, and phase purity.
Single-crystal X-ray diffraction (SCXRD) provides the most precise and unambiguous determination of molecular structure, including bond lengths, bond angles, and torsional angles. rsc.org To perform this analysis, a high-quality single crystal of this compound is required. The analysis would reveal the planarity of the naphthalene ring system and the orientation of the two carboxylic acid groups relative to the ring. A key feature of interest would be the intermolecular interactions, particularly the hydrogen-bonding motifs formed by the carboxylic acid groups. Typically, carboxylic acids form centrosymmetric dimers in the solid state through strong O-H···O hydrogen bonds. SCXRD would confirm the presence and geometry of this supramolecular synthon. Furthermore, it would reveal any π-π stacking interactions between the naphthalene rings of adjacent molecules, which significantly influence the crystal packing and material properties.
Although a specific crystal structure for this compound is not available in the surveyed public databases like the Cambridge Crystallographic Data Centre (CCDC) cam.ac.uk, data for isomers like 1,2-naphthalenedicarboxylic acid have been reported nih.gov, showing complex channel clathrate structures, highlighting the diverse packing arrangements these molecules can adopt.
Table 3: Representative Crystallographic Data for a Naphthalenedicarboxylic Acid Isomer (1,2-Naphthalenedicarboxylic Acid)
| Parameter | Value |
|---|---|
| Formula | C₁₂H₈O₄ |
| Crystal System | Tetragonal |
| Space Group | I 4₁/a |
| a (Å) | 22.086 |
| b (Å) | 22.086 |
| c (Å) | 9.463 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 4615.1 |
Source: Based on data for 1,2-naphthalenedicarboxylic acid, CCDC 2100785. nih.gov This data is for a different isomer and serves only as an example of crystallographic parameters.
Powder X-ray diffraction (PXRD) is essential for characterizing the bulk crystalline material, verifying phase purity, and identifying different polymorphic forms. americanpharmaceuticalreview.com The PXRD pattern is a fingerprint of a specific crystalline phase. dtic.mil By comparing the experimental PXRD pattern of a synthesized batch of this compound with a pattern calculated from its single-crystal structure (if known), one can confirm the identity and purity of the bulk sample. researchgate.net
PXRD is also the primary tool for studying polymorphism and solid-state phase transitions. By recording PXRD patterns as a function of temperature (Variable Temperature PXRD), one can observe changes in the crystal structure, such as transitions from one polymorph to another, before the material melts. americanpharmaceuticalreview.com This information is critical for controlling the solid-state form of the material during processing and formulation, as different polymorphs can have different physical properties. While no specific PXRD patterns for this compound have been found in the reviewed literature, the technique remains crucial for any solid-state characterization of this compound.
Advanced Surface Characterization (e.g., X-ray Photoelectron Spectroscopy) for Interfacial Chemistry
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. For this compound, XPS would be particularly useful for analyzing thin films or coatings and understanding its surface chemistry.
The XPS survey scan would confirm the presence of carbon and oxygen. High-resolution spectra of the C 1s and O 1s regions would provide detailed chemical state information. The C 1s spectrum would be deconvoluted into multiple peaks representing the different types of carbon atoms: the C-C/C-H bonds of the aromatic naphthalene ring, and the O-C=O of the carboxylic acid groups. The O 1s spectrum would similarly be resolved into components for the carbonyl oxygen (C=O) and the hydroxyl oxygen (C-OH) of the acid groups. The binding energies are sensitive to the local chemical environment and can be affected by factors such as hydrogen bonding and surface contamination. nih.gov While the NIST XPS database contains data for the parent naphthalene molecule nist.gov, specific data for this compound is not presently available.
Table 4: Expected Binding Energies in XPS for this compound
| Core Level | Functional Group | Expected Binding Energy (eV) |
|---|---|---|
| C 1s | Aromatic C-C, C-H | ~284.8 |
| C 1s | Carboxyl O-C =O | ~288.5 - 289.5 |
| O 1s | Carbonyl O =C | ~531.5 - 532.5 |
| O 1s | Hydroxyl C-O H | ~533.0 - 534.0 |
Note: These are approximate values based on literature for similar organic compounds. Actual values are instrument-dependent and require experimental measurement.
Thermal Analysis (e.g., Thermogravimetric Analysis, Differential Scanning Calorimetry) for Stability and Material Performance
Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are critical for evaluating the thermal stability and performance of this compound. netzsch.com
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. iitk.ac.in A TGA thermogram for this compound would establish its decomposition temperature. Typically, the analysis would show thermal stability up to a certain temperature, followed by a sharp loss of mass corresponding to decomposition. Studies on related compounds suggest that decomposition may proceed via decarboxylation. rsc.org The temperature at which 5% mass loss occurs (T₅%) is often used as a standard measure of thermal stability. researchgate.net The atmosphere (e.g., inert nitrogen or oxidative air) can significantly influence the decomposition pathway and temperatures. nih.gov
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. tainstruments.com A DSC trace for this compound would reveal key thermal transitions. An endothermic peak would indicate melting, providing the melting point (Tₘ) and the enthalpy of fusion (ΔHfus). The presence of multiple melting peaks could suggest polymorphism. Exothermic events, such as crystallization upon cooling or decomposition at higher temperatures, can also be identified and quantified. iitk.ac.in Together, TGA and DSC provide a comprehensive picture of the material's behavior at elevated temperatures, which is essential for determining its processing window and service lifetime in applications like high-performance polymers. netzsch.com
Table 5: Thermal Properties and Analysis Techniques
| Property | Analytical Technique | Information Obtained |
|---|---|---|
| Thermal Stability | TGA | Decomposition Temperature (T_d), Onset Temperature, Mass Loss Profile |
| Melting Behavior | DSC | Melting Point (Tₘ), Enthalpy of Fusion (ΔH_fus) |
| Crystallization | DSC | Crystallization Temperature (T_c), Enthalpy of Crystallization (ΔH_c) |
| Phase Transitions | DSC, VT-PXRD | Solid-solid transition temperatures and enthalpies |
Computational and Theoretical Investigations of 1,5 Naphthalenedicarboxylic Acid and Its Assemblies
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational quantum mechanical modeling, used extensively to investigate the electronic structure of molecules. nih.gov The theory posits that the electron density of a system determines all its ground-state properties. nih.gov This approach is widely applied to interpret and predict the behavior of complex systems at an atomic scale, providing insights into structural, magnetic, and electronic properties. nih.govnih.gov
In the context of naphthalene-based compounds, DFT is used to calculate key quantum chemical descriptors that govern reactivity. nih.gov These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy relates to its electron-accepting capability. samipubco.com The difference between these energies, the HOMO-LUMO gap (ΔE), is a crucial parameter indicating molecular stability, electrical conductivity, and optical properties. nih.gov A smaller gap generally implies higher reactivity and easier electronic excitation.
For instance, studies on naphthalene (B1677914) itself using DFT with the aug-cc-pVQZ basis set have calculated the HOMO-LUMO gap to be approximately 4.75 eV. samipubco.com Research on aza-derivatives of naphthalene has shown how the introduction of nitrogen atoms into the naphthalene rings alters the electronic properties. For example, 1,5-diazanaphthalene exhibits different electronic characteristics compared to the parent naphthalene molecule due to changes in electron density distribution. nih.gov
Conceptual DFT (CDFT) further allows for the prediction of local reactivity through descriptors like Fukui functions, which identify the most likely sites for nucleophilic, electrophilic, and radical attacks within a molecule. nih.gov This is particularly relevant for 1,5-naphthalenedicarboxylic acid, as it helps predict how the carboxylic acid groups and the aromatic system will interact with other chemical species. For example, in related carboxylic acids, DFT calculations can help understand reaction mechanisms and predict reaction rates for processes like amide coupling. nih.govchemrxiv.org
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference Study Finding |
|---|---|---|---|---|
| Naphthalene | -6.13 | -1.38 | 4.75 | Calculated using DFT/aug-cc-pVQZ basis set. samipubco.com |
| 1,4-Diazanaphthalene | -6.61 | -2.44 | 4.17 | Identified as the most electronegative among a group of diazanaphthalenes. nih.gov |
| 1,5-Diazanaphthalene | -6.44 | -2.49 | 3.95 | Demonstrates significant aromatic character in theoretical studies. nih.gov |
| Naphthalene-1,5-diamine | - | - | - | The HOMO is concentrated over the central naphthalene-1,5-diamine donor core in most derivatives. nih.gov |
Molecular Dynamics Simulations for Supramolecular Interactions and Dynamics
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations provide detailed information about the dynamic behavior and interactions within a system, which is crucial for understanding supramolecular assemblies.
For aromatic molecules like naphthalene and its derivatives, MD simulations can elucidate how molecules pack in the solid state and interact with solvents. For example, MD simulations have been successfully used to predict the crystal shape of naphthalene grown from an ethanol (B145695) solution. rsc.org By simulating the growth process at constant supersaturation, researchers observed that the final rhombic prism shape aligns with experimental findings. rsc.org Such simulations can reveal face-specific growth mechanisms, like the two-step two-dimensional nucleation observed for certain crystal faces of naphthalene. rsc.org
In the context of this compound, MD simulations are invaluable for understanding how the molecules self-assemble through hydrogen bonding (between carboxylic acid groups) and π-π stacking (between naphthalene rings). These interactions are fundamental to the formation of metal-organic frameworks (MOFs), liquid crystals, and other supramolecular structures.
Furthermore, MD simulations can model the interaction of this compound with other molecules, such as water or biological macromolecules. Studies on the microhydration of naphthalene have used Born-Oppenheimer Molecular Dynamics (BOMD) to reveal the high mobility of water molecules over the naphthalene surface, even at low temperatures. nih.gov This provides insight into the nature of hydrophobic interactions. nih.gov Similarly, ab initio MD simulations combined with metadynamics have been employed to calculate the dissociation constants (pKa) of related polyprotic acids, like phthalic acid isomers, by modeling the deprotonation process in water. rsc.org This approach could be directly applied to determine the successive pKa values of this compound.
| System | Simulation Technique | Key Finding | Reference Study |
|---|---|---|---|
| Naphthalene Crystal Growth | MD with Metadynamics | Predicted a rhombic prism crystal shape, consistent with experiments, and revealed face-specific growth mechanisms. rsc.org | rsc.org |
| Microhydrated Naphthalene | Born-Oppenheimer MD (BOMD) | Showed significant mobility of water molecules on the naphthalene surface, highlighting the dynamic nature of wetting interactions. nih.gov | nih.gov |
| Phthalic Acid Isomers in Water | Ab initio MD with Metadynamics | Successfully predicted the first and second pKa values by calculating the free energy profile of dissociation. rsc.org | rsc.org |
| Ellagic Acid with PfDHFR-TS | MD Simulations (100 ns) | Revealed a stable complex, suggesting a potential binding mechanism for the antiplasmodial activity of the acid. researchgate.net | researchgate.net |
Modeling of Spectroscopic Properties
Computational methods are essential for interpreting and predicting the spectroscopic properties of molecules. By simulating spectra, researchers can confirm molecular structures, assign experimental bands to specific vibrational or electronic transitions, and understand how structure influences spectroscopic output.
For this compound, DFT calculations can predict various spectra. Time-dependent DFT (TD-DFT) is commonly used to simulate UV-visible absorption spectra. nih.gov These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, such as the π-π* transitions characteristic of aromatic systems. sci-hub.se For example, studies on 1,8-naphthalimide (B145957) derivatives show that the main absorption band between 390-430 nm can be assigned to the first excited singlet state (S1) π-π* transition. sci-hub.se Similar calculations for 1,4-naphthalene dicarboxylic acid-based dyes have been used to evaluate their absorption and emission spectra for applications in solar cells.
Vibrational spectra, such as Infrared (IR) and Raman, can also be modeled with high accuracy using DFT. The calculated harmonic stretching frequencies can be correlated with experimental data to assign specific peaks to vibrational modes, like the characteristic C=O and O-H stretches of the carboxylic acid groups. nih.gov
Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed. Quantum computing analyses of naphthalene have detailed the theoretical 1H-NMR and 13C-NMR spectra, showing distinct peaks for the different proton and carbon environments within the aromatic structure. samipubco.com These computational approaches would be instrumental in analyzing the NMR spectra of this compound and its derivatives.
Computational Design and Prediction of Novel 1,5-Naphthalenedicarboxylate-Based Materials
The predictive power of computational chemistry is a key driver in the modern design of novel materials. By simulating the properties of hypothetical molecules and materials before synthesis, researchers can screen vast numbers of candidates and focus experimental efforts on the most promising ones. chemrxiv.orgrsc.org This "co-design" approach, where methods, processes, and systems are developed in a holistic and integrative computational loop, is transforming materials science. researchgate.net
The 1,5-naphthalenedicarboxylate unit is a versatile building block for various functional materials, including polymers and metal-organic frameworks (MOFs). Computational design plays a critical role in this field. For instance, DFT calculations can be used to predict the electronic and photovoltaic properties of new materials. A study on naphthalene-1,5-diamine-based chromophores used DFT to assess their potential as hole transport materials in photovoltaic devices by analyzing their frontier molecular orbitals (FMOs) and charge transport characteristics. nih.gov
In the realm of MOFs, computational modeling can predict the topology, porosity, and stability of frameworks built from 1,5-naphthalenedicarboxylate linkers and various metal nodes. A study on the related UiO-66-NDC, which uses the 1,4-naphthalenedicarboxylic acid linker, demonstrated how computational analysis complements experimental data to understand the structure and defectivity of the resulting framework. acs.org Such insights are crucial for tuning material properties for specific applications like gas storage, separation, and catalysis.
By systematically modifying the structure of this compound in silico—for example, by adding different functional groups to the naphthalene core—and calculating the resulting properties, scientists can rationally design new materials with tailored electronic, optical, or porous characteristics. This accelerates the discovery of advanced materials for a wide range of applications.
Emerging Trends and Future Directions in 1,5 Naphthalenedicarboxylic Acid Research
Integration with Nanotechnology and Hybrid Materials
The integration of 1,5-naphthalenedicarboxylic acid into nanotechnology and the creation of hybrid materials is a rapidly advancing area of research. A primary focus has been its use as an organic linker in the synthesis of metal-organic frameworks (MOFs). researchgate.net These crystalline materials, composed of metal ions or clusters connected by organic ligands, exhibit high porosity and surface area, making them ideal candidates for a range of applications.
The specific geometry of this compound influences the resulting MOF architecture, leading to unique properties. For instance, MOFs constructed with naphthalenedicarboxylate linkers have been investigated for their potential in gas storage and separation. The dimensions and chemical environment of the pores within these frameworks can be tuned by the choice of metal and the isomeric form of the naphthalenedicarboxylic acid, allowing for selective adsorption of gases like hydrogen, carbon dioxide, and methane. researchgate.net
Furthermore, the incorporation of this compound into hybrid materials extends beyond MOFs. It is being explored as a component in the development of advanced composites and coatings. By combining the rigidity and thermal stability of the naphthalene (B1677914) unit with other organic or inorganic components, materials with enhanced mechanical strength, thermal resistance, and specific optical or electronic properties can be fabricated.
Rational Design of Multifunctional Materials
The structure of this compound provides a robust platform for the rational design of multifunctional materials. By carefully selecting the metal centers and co-ligands in the synthesis of MOFs, or by copolymerizing with other monomers, materials can be engineered to perform multiple tasks.
A significant area of investigation is the development of MOFs for sensing and catalysis. nih.gov The naphthalene moiety can exhibit fluorescence, which can be quenched or enhanced in the presence of specific analytes, forming the basis for chemical sensors. nih.gov For example, MOFs containing naphthalenedicarboxylate have been shown to be effective in detecting nitroaromatic compounds. nih.gov
In the realm of catalysis, the porous nature of these MOFs allows for the encapsulation of catalytically active species or the creation of active sites within the framework itself. The defined and tunable pore environment can lead to high selectivity in chemical reactions. Research has demonstrated the potential of naphthalenedicarboxylate-based MOFs as catalysts in a variety of organic transformations. chemrxiv.org
The design principles extend to the synthesis of high-performance polymers. Polyamides and polyesters incorporating this compound can exhibit superior thermal stability and mechanical properties due to the rigid naphthalene unit. researchgate.net The development of poly(amide-imide)s, for instance, has shown promise in creating materials with high glass transition temperatures and excellent tensile strength. researchgate.net
Table 1: Properties of Poly(amide-imide)s based on 1,5-Naphthalenediamine and various aromatic diacids
| Diamine | Tensile Strength (MPa) | Elongation at Break (%) | Initial Modulus (GPa) | Glass Transition Temp. (°C) |
| Aromatic Diamine 1 | 90 | 5 | 2.29 | 206 |
| Aromatic Diamine 2 | 110 | 8 | 2.85 | 212 |
| Aromatic Diamine 3 | 145 | 13 | 3.73 | 218 |
Data adapted from research on poly(amide-imide)s synthesized from 1,5-bis(4-trimellitimido)naphthalene and various aromatic diamines, which is structurally related to polyamides from this compound. researchgate.net
Bridging Fundamental Research with Applied Technologies
A crucial aspect of the ongoing research into this compound is the translation of fundamental scientific discoveries into practical, real-world applications. The journey from synthesizing a novel MOF in the lab to its use in an industrial gas separation unit, for example, involves overcoming significant engineering challenges.
The development of thin films of MOFs is a key step in this transition. researchgate.net Such films are essential for applications in membranes for separations and as sensor materials in microelectronics. researchgate.net The ability to grow these films using techniques like atomic/molecular layer deposition is expanding the potential applications of naphthalenedicarboxylate-based MOFs. researchgate.net
In the field of polymers, the synthesis of high-performance polyamides and poly(ester amide)s is being driven by the demand for advanced materials in the automotive, aerospace, and electronics industries. researchgate.netupc.edu Research is focused on optimizing polymerization conditions to achieve high molecular weights and desirable material properties, such as high thermal stability and mechanical strength. rsc.org The development of semi-aromatic polyamides from bio-based monomers like 2,5-furandicarboxylic acid, a structural analogue of petroleum-based aromatic diacids, highlights the potential for creating sustainable, high-performance plastics. rsc.orgresearchgate.net
Overcoming Challenges in Synthesis and Application Scale-Up
Despite the promising properties of materials derived from this compound, several challenges hinder their widespread commercialization. A primary obstacle is the large-scale, cost-effective synthesis of the monomer itself. While laboratory-scale syntheses are well-established, information on the industrial production of this compound is not as readily available as for its isomers, such as 2,6-naphthalenedicarboxylic acid. The industrial processes for related compounds often involve multi-step catalytic oxidations of alkylnaphthalenes, which can suffer from issues of selectivity and require significant energy input. acs.org
The scale-up of MOF synthesis also presents considerable hurdles. Traditional solvothermal methods used in the laboratory are often not economically viable for large-scale production due to the use of large volumes of solvents, long reaction times, and the cost of the organic linkers. acs.org Developing more sustainable and efficient synthesis methods, such as mechanochemical or flow-based processes, is an active area of research.
Furthermore, the stability of some MOFs, particularly in the presence of water or other chemicals, can be a limiting factor for certain applications. Ensuring the long-term structural integrity and performance of these materials under real-world operating conditions is essential for their commercial success. For polymer applications, achieving consistent batch-to-batch quality and processability on an industrial scale are ongoing challenges that require further research and development.
Q & A
Q. What are the standard synthetic routes for 1,5-naphthalenedicarboxylic acid, and how do reaction conditions influence yield?
Synthesis typically involves catalytic oxidation of substituted naphthalenes or hydrolysis of pre-functionalized derivatives. For example, hydroxylation of naphthalene precursors under controlled temperatures (150–200°C) and pressures (1–3 atm) using metal catalysts (e.g., Co/Mn) can yield carboxylated products . However, steric hindrance at the 1,5-positions necessitates longer reaction times compared to 1,4- or 2,6-isomers. Purity optimization often requires post-synthetic recrystallization from acetic acid/water mixtures.
Q. Which analytical techniques are critical for characterizing this compound?
- HPLC : Quantifies purity (>98% achievable via gradient elution with acetonitrile/phosphoric acid mobile phases) .
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., aromatic proton splitting at δ 8.2–8.5 ppm for 1,5-substitution) .
- FT-IR : Carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1680 cm⁻¹) validate functional groups .
- XRD : Assesses crystallinity; poor diffraction may indicate amorphous byproducts from incomplete oxidation .
Q. What role does this compound play in polymer chemistry?
As a rigid, planar dicarboxylate linker, it enhances thermal stability in polyesters and polyamides. Copolymerization with diols (e.g., ethylene glycol) under melt-polycondensation (240–260°C) produces high-Tg materials (>150°C) due to restricted chain mobility .
Advanced Research Questions
Q. How do competing coordination modes of this compound affect MOF design?
The 1,5-isomer’s asymmetric geometry often leads to diverse coordination polymers. For example, with Zn(II), it forms 2D frameworks ([Zn(NDC)(DEF)]) where DEF (N,N-diethylformamide) modulates interlayer spacing. Contrast this with symmetric 2,6-isomers, which favor 3D frameworks (e.g., IRMOFs). Synchrotron PXRD and BET analysis are essential to resolve structural ambiguities .
Q. How can conflicting spectroscopic data for derivatives be resolved?
Discrepancies in NMR or mass spectra often arise from:
Q. What strategies optimize catalytic activity in this compound-based MOFs?
- Post-synthetic modification : Amine grafting (e.g., ethylenediamine) enhances CO₂ adsorption capacity by 30% .
- Defect engineering : Controlled under-coordination of metal nodes (e.g., Cu(II)) increases Lewis acidity for hydrolysis reactions .
Critical Notes
- Evidence Limitations : Most data derive from 1,4- or 2,6-isomers; 1,5-specific studies are sparse. Cross-referencing with analogous systems is advised.
- Safety : Handle with Nomex gloves and fume hoods—dust inhalation risks (respiratory irritation ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
